molecular formula C30H40N2O5 B10837972 3-(2-{3-[4-(4-Cyclohexyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid

3-(2-{3-[4-(4-Cyclohexyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid

Cat. No.: B10837972
M. Wt: 508.6 g/mol
InChI Key: MWTFNTGEEFCRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SQ-33961 is a small molecule drug initially developed by Bristol Myers Squibb CompanyThis compound has been studied for its potential therapeutic applications in cardiovascular diseases and thrombosis .

Preparation Methods

The synthesis of SQ-33961 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds typically involve multi-step organic synthesis, including reactions such as alkylation, acylation, and cyclization under controlled conditions .

Chemical Reactions Analysis

SQ-33961 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying thromboxane receptor antagonists and their chemical properties.

    Biology: It is used in research to understand the role of thromboxane A2 in biological processes, such as platelet aggregation and inflammation.

    Medicine: It has been investigated for its potential therapeutic applications in treating cardiovascular diseases and preventing thrombosis.

    Industry: It may have applications in the development of new drugs and therapeutic agents.

Mechanism of Action

SQ-33961 exerts its effects by binding to and inhibiting the thromboxane A2 receptor. This inhibition prevents thromboxane A2 from exerting its effects on platelet aggregation and vasoconstriction, thereby reducing the risk of thrombosis and other cardiovascular events. The molecular targets involved include the thromboxane A2 receptor and associated signaling pathways .

Comparison with Similar Compounds

SQ-33961 is unique among thromboxane receptor antagonists due to its specific binding affinity and long-acting effects. Similar compounds include:

Properties

Molecular Formula

C30H40N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

3-[2-[[3-[4-(4-cyclohexylbutylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid

InChI

InChI=1S/C30H40N2O5/c33-27(34)16-13-21-11-4-5-12-22(21)18-23-25-14-15-26(37-25)28(23)30-32-24(19-36-30)29(35)31-17-7-6-10-20-8-2-1-3-9-20/h4-5,11-12,19-20,23,25-26,28H,1-3,6-10,13-18H2,(H,31,35)(H,33,34)

InChI Key

MWTFNTGEEFCRGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCNC(=O)C2=COC(=N2)C3C4CCC(C3CC5=CC=CC=C5CCC(=O)O)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.